4-Hydroxybenzo[h]quinoline-3-carboxylic acid
Overview
Description
“4-Hydroxybenzo[h]quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H9NO3 . It is also known as “4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid” and has a molecular weight of 239.23 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, can be achieved through various methods. One such method involves the Doebner hydrogen-transfer reaction . This reaction can be applied to anilines having electron-withdrawing groups as well as those having electron-donating groups . It can be used in the large-scale synthesis of bioactive molecules .
Molecular Structure Analysis
The molecular structure of “4-Hydroxybenzo[h]quinoline-3-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9 (8)12 (10)15-7-11 (13)14 (17)18/h1-7H, (H,15,16) (H,17,18) .
Chemical Reactions Analysis
Quinoline derivatives, including “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, undergo various chemical reactions. These reactions include nucleophilic and electrophilic substitution reactions . For example, isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl to prepare quinoline-4-carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Hydroxybenzo[h]quinoline-3-carboxylic acid” include a molecular weight of 239.23 and a storage temperature of room temperature . The compound is solid in physical form .
Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
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Organic Synthesis
- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
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Pharmaceutical Applications
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Synthesis of Quinoline-4-carboxylic Acids
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Inhibitor of Alkaline Phosphatase
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Anti-Cancer Agent
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Green Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
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Synthesis of Bioactive Molecules
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Pharmaceutical and Biological Activities
Future Directions
Quinoline derivatives, including “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
properties
IUPAC Name |
4-oxo-1H-benzo[h]quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKEDVMXJBTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966016 | |
Record name | 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | |
CAS RN |
51726-83-1 | |
Record name | NSC210902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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